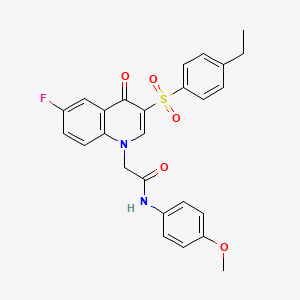![molecular formula C16H24N4O3S B2675873 2-isobutyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251603-00-5](/img/structure/B2675873.png)
2-isobutyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-isobutyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a heterocyclic compound . Its IUPAC name is 6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one . The compound has a molecular weight of 296.35 .
Synthesis Analysis
The synthesis of triazole derivatives, which includes the compound , is a topic of ongoing research . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Molecular Structure Analysis
The compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds, including the one , are known for their versatile biological activities, which is due to their ability to bind with a variety of enzymes and receptors in the biological system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.35 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A series of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has been synthesized and characterized, demonstrating good antifungal and insecticidal activities. Notably, certain derivatives showed high inhibition rates against specific fungal strains and significant mortality against pests like Plutella xylostella and Helicoverpa armigera. This suggests potential applications in agricultural pest management and fungicide development (Xu et al., 2017).
Herbicidal Activity
Compounds with a similar structural framework have exhibited excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates their utility in weed control, offering a targeted approach to enhance crop protection and yield (Moran, 2003).
Analgesic Properties
Research on related compounds has explored their structural characterization and analgesic properties, providing valuable insights into their potential therapeutic applications. The study of isothiazolopyridines, for example, helps understand the relationship between molecular structure and analgesic efficacy, which could guide the design of new pain-relief medications (Karczmarzyk & Malinka, 2008).
Drug Delivery
The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage has been investigated, highlighting a novel drug delivery mechanism. This research underscores the potential of such compounds in enhancing the solubility and bioavailability of therapeutic agents, particularly in cancer treatment (Mattsson et al., 2010).
Antimicrobial and Surface Activity
Novel 1,2,4-triazole derivatives have demonstrated antimicrobial activity and can be used as surface active agents. This underscores their potential in developing new antimicrobial formulations for healthcare and industrial applications (El-Sayed, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-methylpiperidin-1-yl)sulfonyl-2-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-12(2)10-20-16(21)19-11-14(4-5-15(19)17-20)24(22,23)18-8-6-13(3)7-9-18/h4-5,11-13H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKGUKFWLFNUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isobutyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


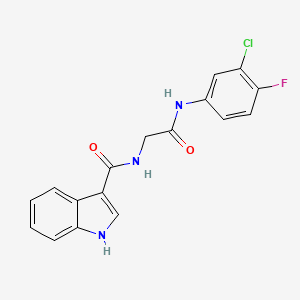

![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2675794.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2675795.png)
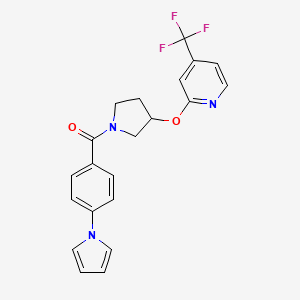
![Ethyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2675799.png)
![N-(2-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675800.png)
![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)
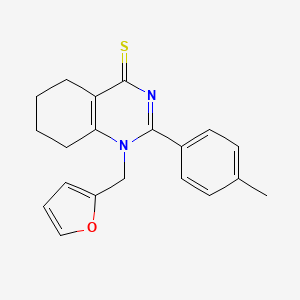
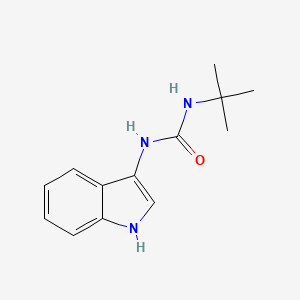
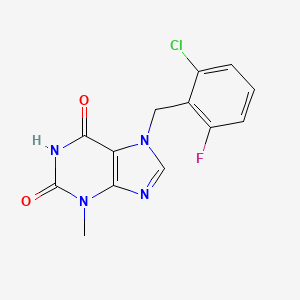
![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2675811.png)
